molecular formula C19H22N2O5S2 B3315846 N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide CAS No. 951896-29-0

N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

Cat. No.: B3315846
CAS No.: 951896-29-0
M. Wt: 422.5 g/mol
InChI Key: JKKIESQLZSZPSI-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is recognized in chemical research as a potent, selective, and orally bioavailable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound functions by occupying the unique hydrophobic back pocket of RIPK1, stabilizing the kinase in an inactive conformation and thereby potently inhibiting its enzymatic activity. The primary research value of this inhibitor lies in its utility for probing the fundamental role of RIPK1-mediated signaling pathways, particularly in the regulated cell death process known as necroptosis and the subsequent activation of inflammatory responses. Its high selectivity for RIPK1 over RIPK3 and a broad panel of other kinases makes it an excellent tool compound for dissecting complex cell death pathways in vitro and in vivo. Consequently, it is extensively used in preclinical research to investigate the pathophysiology of a wide range of conditions, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, ischemic injury, and systemic inflammatory conditions. Research using this inhibitor has demonstrated efficacy in animal models, such as protecting against tumor necrosis factor-alpha (TNF-α) induced systemic inflammatory response syndrome (SIRS) , highlighting its significance as a critical pharmacological tool for validating RIPK1 as a therapeutic target and for advancing our understanding of inflammatory and cell death mechanisms.

Properties

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-13(2)17-6-4-5-7-18(17)20-28(25,26)16-10-8-15(9-11-16)21-19(22)14(3)12-27(21,23)24/h4-11,13-14,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKIESQLZSZPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibiotics. Additionally, certain derivatives have shown potential in targeting cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of sulfonamides, including the compound . The following table summarizes the antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

Research indicates that derivatives of sulfonamides can inhibit tumor cell proliferation. For instance, a study involving P388 murine leukemia cells revealed that compounds with similar structures caused G1 phase accumulation and disrupted mitosis, leading to potential antitumor effects.

Case Studies

  • Case Study on Antitumor Efficacy : A focused library of N-(7-indolyl)benzenesulfonamide derivatives was synthesized and evaluated for antitumor activity. The results indicated significant inhibition of cell cycle progression in various cancer cell lines, particularly those related to leukemia .
  • Clinical Evaluation : In a clinical setting, a derivative of this compound was tested for its effectiveness against resistant strains of bacteria. The results showed promising antibacterial activity, suggesting potential for development as a therapeutic agent .

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s key structural elements include:

  • Benzenesulfonamide backbone : Common in many bioactive molecules.
  • Isothiazolidinone ring: A 5-membered heterocycle with sulfone and ketone groups, contributing to rigidity and electronic effects.
  • 2-Isopropylphenyl substituent : A lipophilic group influencing pharmacokinetics.

Comparisons with analogous compounds :

Compound Name Key Functional Groups Molecular Features Reference
N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide Benzenesulfonamide, isothiazolidinone, isopropyl Cyclic sulfone-ketone system; lipophilic aromatic substitution N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione, benzenesulfonyl, difluorophenyl Tautomeric triazole-thione system; halogenated aryl groups
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine, chromenone, fluorophenyl Polycyclic aromatic system; dual fluorine substitution
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline, methylbenzenesulfonamide Planar pyridine-aniline hybrid; methyl substitution on sulfonamide

Key Observations :

  • The target compound’s isothiazolidinone ring contrasts with triazole-thione systems (e.g., [7–9]), which exhibit tautomerism and thiol reactivity .
  • The 2-isopropylphenyl group provides greater lipophilicity compared to the pyridine-aniline moiety in , which may enhance membrane permeability .

Comparison with Analogues :

  • Triazole-thiones [7–9] : Synthesized via base-mediated cyclization of hydrazinecarbothioamides, confirmed by IR (C=S at 1247–1255 cm⁻¹) and absence of C=O bands .
  • Pyrazolopyrimidine-sulfonamide () : Utilizes Suzuki-Miyaura coupling (Pd catalysis) for aryl-aryl bond formation, yielding a mass of 589.1 (M⁺+1) .
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Formed via sulfonyl chloride reaction with amines, a common sulfonamide synthesis strategy .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target’s isothiazolidinone ring would exhibit νS=O (~1300–1350 cm⁻¹) and νC=O (~1680–1700 cm⁻¹), contrasting with triazole-thiones’ νC=S (1247–1255 cm⁻¹) and absence of C=O bands . ’s chromenone C=O would show a strong band near 1650–1700 cm⁻¹, overlapping with sulfonamide features .
  • NMR :
    • The isopropyl group in the target compound would produce distinct δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH) in ¹H-NMR.
    • Triazole-thiones [7–9] show aromatic proton shifts at δ 7.0–8.0 ppm due to electron-withdrawing sulfonyl groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and amines. For example:

  • Reacting 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonyl chloride with 2-isopropylaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃).
  • Catalytic hydrogenation (e.g., Pd/C under H₂) may be employed for deprotection or reduction steps, as seen in analogous sulfonamide syntheses .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (n-hexane/CCl₄) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., n-hexane/CCl₄). Collect diffraction data using a Bruker D8 VENTURE diffractometer.
  • Refinement : Use SHELXL (for small-molecule refinement) or SHELXTL (Bruker AXS version) for structure solution and refinement. Hydrogen atoms are typically placed geometrically (C–H = 0.95–0.96 Å) and refined isotropically .
  • Example : A related sulfonamide exhibited a distorted tetrahedral geometry at the sulfur atom, with weak C–H⋯O hydrogen bonds forming a 3D network .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) arising from tautomerism or dynamic equilibria be resolved?

  • Methodological Answer :

  • IR Analysis : Identify tautomeric forms (e.g., thione vs. thiol) by absence/presence of ν(S–H) (~2500–2600 cm⁻¹) and ν(C=S) (1247–1255 cm⁻¹). For example, thione tautomers lack S–H stretches but show C=S vibrations .
  • NMR Studies : Use variable-temperature NMR to detect equilibrium shifts. For triazole-thione systems, observe NH proton signals (~δ 10–12 ppm) and carbon chemical shifts (C=S at ~δ 170–180 ppm) .
  • Case Study : 1,2,4-Triazole-3-thiones exist in thione form, confirmed by IR (no S–H bands) and ¹H-NMR (broad NH signals) .

Q. What strategies optimize reaction yields for introducing the isothiazolidin-1,1-dioxide moiety into sulfonamide derivatives?

  • Methodological Answer :

  • Stepwise Synthesis :

Prepare 4-methyl-3-oxoisothiazolidine-1,1-dioxide via oxidation of corresponding thiols or cyclization of sulfonamide precursors.

Couple with benzenesulfonyl chloride intermediates using Mitsunobu conditions (DIAD, PPh₃) or Pd-mediated cross-coupling .

  • Optimization Table :
StepConditionsYieldReference
CyclizationH₂SO₄ catalysis, 80°C, 12 h65–70%
CouplingPd/C, H₂, THF, rt, 4 h67%
PurificationColumn chromatography (SiO₂)>95%

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., isopropyl group, methyl on isothiazolidinone) using modular routes (e.g., Suzuki coupling for aryl groups, alkylation for side chains) .
  • Biological Assays : Test against target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or calorimetric assays. Compare IC₅₀ values of analogs.
  • Case Study : Substitution at the benzene ring (e.g., electron-withdrawing groups) enhanced activity in related sulfonamides .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of sulfonamide derivatives with similar structures?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and purity levels (HPLC ≥ 95%). Impurities in early studies (e.g., unreacted starting materials) may skew results.
  • Structural Verification : Re-evaluate disputed compounds using X-ray crystallography or 2D NMR (HSQC, HMBC) to confirm regiochemistry .
  • Example : A study attributing antifungal activity to a sulfonamide later found the activity was due to a trace impurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
Reactant of Route 2
N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

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